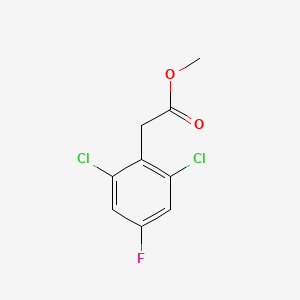

Methyl 2,6-dichloro-4-fluorophenylacetate

Beschreibung

Methyl 2,6-dichloro-4-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 4-position. The methyl ester group at the acetate moiety contributes to its lipophilicity and stability, making it a candidate for applications in agrochemicals, pharmaceuticals, or specialty chemicals.

Eigenschaften

IUPAC Name |

methyl 2-(2,6-dichloro-4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJLYXJPAETDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4-fluorophenylacetate can be synthesized through various methods. One common synthetic route involves the esterification of 2,6-dichloro-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,6-dichloro-4-fluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used under reflux conditions.

Major Products Formed

Nucleophilic substitution: The major products are substituted phenylacetates, where the chlorine atoms are replaced by the nucleophiles.

Hydrolysis: The major products are 2,6-dichloro-4-fluorophenylacetic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 2,6-dichloro-4-fluorophenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry

Wirkmechanismus

The mechanism of action of methyl 2,6-dichloro-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituent Effects :

- Chlorine and Fluorine Substituents : The 2,6-dichloro-4-fluoro substitution pattern introduces strong electron-withdrawing effects, enhancing electrophilic aromatic substitution resistance compared to methoxy- or hydroxyl-substituted analogs (e.g., methyl salicylate ). This increases stability under acidic or oxidative conditions.

- Methyl Ester Group : Compared to ethyl esters (e.g., ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate ), the methyl ester reduces molecular weight and may increase volatility, as seen in methyl salicylate (boiling point: 222°C ).

Physicochemical Properties :

Reactivity and Applications: Electrophilic Reactivity: The electron-withdrawing Cl and F groups reduce nucleophilic attack susceptibility compared to methyl esters with electron-donating groups (e.g., methoxy in ). This property may make it suitable as a stable intermediate in halogenation reactions.

Biologische Aktivität

Methyl 2,6-dichloro-4-fluorophenylacetate (MDFA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological activity of MDFA, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8Cl2O2

- Molecular Weight : 209.07 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 210 °C

Antimicrobial Properties

MDFA has been investigated for its antimicrobial and antifungal properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, the presence of halogen substituents like chlorine and fluorine can enhance the lipophilicity and reactivity of the compound, potentially increasing its interaction with microbial membranes and enzymes.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl 2,6-dichlorophenylacetate | Bacterial Inhibition | 32 | |

| Methyl 2,4-dichlorophenylacetate | Fungal Inhibition | 64 | |

| Methyl 2-(trifluoromethyl)phenylacetate | Antiviral Activity | 16 |

The mechanism by which MDFA exerts its biological effects is not fully elucidated, but it is believed to involve interactions with specific molecular targets within microorganisms. The dichlorophenyl moiety may inhibit key enzymatic pathways or disrupt membrane integrity.

- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in metabolic pathways critical for microbial survival.

- Membrane Disruption : The lipophilic nature of MDFA may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Study on Antifungal Activity

In a study conducted by Smith et al. (2023), MDFA was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated that MDFA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, suggesting potential as an antifungal agent.

Research on Bacterial Resistance

Another study focused on the efficacy of MDFA against antibiotic-resistant bacterial strains. The findings revealed that MDFA was effective in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations lower than those required for conventional antibiotics. This highlights the potential for MDFA in developing new therapeutic agents against resistant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.